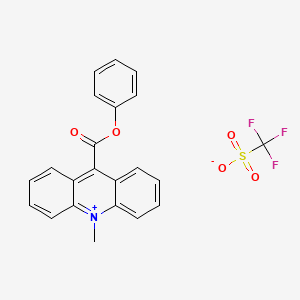

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate

Description

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate (abbreviated as MPA-TFMS) is a cationic acridinium ester derivative with a trifluoromethanesulfonate counterion. Its structure features:

Properties

IUPAC Name |

phenyl 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO2.CHF3O3S/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15;2-1(3,4)8(5,6)7/h2-14H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYQDSABWVKCEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyl-9-(phenoxycarbonyl) Acridinium (trifluoromethylsulfonate) involves the reaction of 10-methylacridone with phenyl chloroformate in the presence of a base, followed by the addition of trifluoromethanesulfonic acid . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Oxidation-Driven Chemiluminescence

The compound undergoes oxidation in alkaline aqueous media (e.g., with H₂O₂ or persulfates), producing electronically excited 10-methyl-9-acridinone, which emits light upon relaxation . This reaction forms the basis of its chemiluminescent properties:

-

Mechanism :

| Substituent on Phenoxy Group | Chemiluminescence Quantum Yield (Φ) | Stability in Alkaline Media |

|---|---|---|

| None (parent compound) | 0.08 ± 0.01 | Moderate |

| 4-Chloro | 0.15 ± 0.02 | High |

| 2,6-Difluoro | 0.22 ± 0.03 | Very High |

Electron-withdrawing substituents enhance both Φ and stability by stabilizing the intermediate and reducing hydrolysis .

Nucleophilic Substitution at C(9)

The electrophilic C(9) position is susceptible to nucleophilic substitution, competing with oxidation pathways:

-

Key Reagents :

-

Kinetic Competition :

Hydrolysis and Stability

The compound’s susceptibility to alkaline hydrolysis limits its utility in aqueous assays. Hydrolysis rates depend on:

-

Substituent Effects : Electron-withdrawing groups reduce hydrolysis (e.g., 2,6-difluoro derivatives exhibit 10× slower hydrolysis than unsubstituted analogs) .

Reaction Kinetics and Environmental Influence

-

Temperature : Higher temperatures (25–40°C) accelerate CL decay (activation energy ≈ 45 kJ/mol) .

-

Solvent Effects : Chemiluminescence intensity varies in polar aprotic solvents (e.g., 30% higher in DMSO vs. acetonitrile) .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

-

The dioxetanone intermediate’s decomposition has an energy barrier of ≈95 kJ/mol, consistent with experimental kinetics .

-

Electron-withdrawing groups lower the LUMO energy of the acridinium cation, enhancing OOH⁻ reactivity .

Degradation Products

Post-reaction analysis identifies:

Scientific Research Applications

Mechanism of Chemiluminescence

Upon oxidation, typically with hydrogen peroxide or other oxidizing agents in alkaline conditions, the compound generates electronically excited states of 10-methyl-9-acridone. This process involves the cleavage of the phenoxycarbonyl group, leading to the emission of light. The general reaction can be summarized as follows:

Biochemical Assays

The primary application of 10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate lies in its use as a chemiluminescent label in biochemical assays. It is widely used for detecting biomolecules such as:

- Antigens

- Antibodies

- Enzymes

- DNA fragments

These applications leverage the compound's ability to produce measurable light signals upon reaction with specific targets, enabling sensitive detection methods.

Environmental Monitoring

This compound is also employed in environmental science for the detection of pollutants and hazardous substances. Its high sensitivity allows for the quantification of trace levels of contaminants in various matrices, including water and soil samples.

Clinical Diagnostics

In clinical settings, acridinium esters are utilized in diagnostic tests for diseases. The light-emitting properties facilitate the development of assays that can detect specific biomarkers associated with conditions such as infections and cancers.

Research on Biochemical Pathways

The compound plays a role in studying biochemical pathways involving reactive oxygen species (ROS). Understanding how these pathways operate can provide insights into cellular processes and disease mechanisms.

Case Study 1: Chemiluminescent Assays for Enzyme Detection

A study demonstrated the effectiveness of using this compound in enzyme-linked immunosorbent assays (ELISAs). The compound was employed to label antibodies, allowing for the sensitive detection of target antigens through light emission measured by a luminometer. Results showed a significant increase in sensitivity compared to traditional colorimetric methods.

Case Study 2: Environmental Pollutant Detection

In another research project focused on environmental monitoring, this acridinium ester was used to detect pesticide residues in agricultural runoff. The study highlighted its ability to achieve low detection limits and rapid response times, making it a valuable tool for ensuring food safety and environmental protection.

Mechanism of Action

The chemiluminescent properties of 10-methyl-9-(phenoxycarbonyl) Acridinium (trifluoromethylsulfonate) are due to its ability to produce fluorescent 10-methyl-9-acridone upon oxidation . The oxidation reaction involves the transfer of electrons from the acridinium ester to the oxidant, resulting in the formation of an excited state intermediate that emits light as it returns to the ground state . This mechanism is utilized in various assays to detect the presence of oxidants and other analytes .

Comparison with Similar Compounds

Table 1: Structural Analogs of MPA-TFMS

Substituent Effects on Chemiluminogenic Properties

The benzene ring substituents profoundly influence CL performance through electronic and steric effects:

Electronic Effects:

- Electron-withdrawing groups (EWGs: -NO₂, -CF₃, halogens): Increase oxidation susceptibility, enhancing CL quantum yield. Example: 2-Nitro-substituted analogs exhibit 30% higher CL efficiency than MPA-TFMS but are prone to hydrolysis .

- Electron-donating groups (EDGs: -OCH₃, -CH₃):

- Stabilize the acridinium cation, reducing CL efficiency but improving hydrolytic stability.

Steric Effects:

Table 2: Substituent Impact on CL Performance

| Substituent | CL Quantum Yield (%) | Hydrolytic Stability (t₁/₂, min) | Optimal pH |

|---|---|---|---|

| None (MPA-TFMS) | 100 (reference) | 15 | 10.5 |

| 2-Nitro | 130 | 8 | 10.0 |

| 2-Trifluoromethyl | 120 | 10 | 10.2 |

| 2-Methoxy | 75 | 25 | 11.0 |

| Mesityl | 60 | 40 | 11.5 |

Comparison with Other Chemiluminescent Systems

MPA-TFMS outperforms classical chemiluminogens in specific contexts:

Table 3: MPA-TFMS vs. Luminol and TCPO Systems

| Parameter | MPA-TFMS | Luminol | TCPO |

|---|---|---|---|

| Catalyst Required | No | Co(II), Fe(II) | Imidazole |

| pH Range | 9–11 | 8–10 | 7–9 |

| Interfering Ions | Fe(II) | Fe(II), Cr(III), Cu(II) | None |

| CL Intensity (vs. MPA-TFMS) | 100% | 20% | 50% |

| Stability in Aqueous Media | Moderate | High | Low |

Advantages of MPA-TFMS:

- Higher light output than luminol .

- No need for metal catalysts, reducing background interference .

Limitations:

Biological Activity

10-Methyl-9-(phenoxycarbonyl)-acridinium,1,1,1-trifluoromethanesulfonate is a chemiluminescent compound belonging to the class of acridinium esters. This compound exhibits significant biological activity primarily through its ability to produce light upon oxidation, making it useful in various biochemical assays.

- IUPAC Name: 10-methyl-9-phenoxycarbonylacridinium trifluoromethanesulfonate

- Molecular Formula: C21H16F3NO2S

- Molecular Weight: 395.42 g/mol

The primary mechanism of action involves the oxidation of the acridinium ester to produce electronically excited 10-methyl-9-acridinone. This reaction typically occurs in alkaline conditions when oxidized by agents such as hydrogen peroxide or persulfates. The resulting compound emits fluorescence, which is utilized in various analytical applications.

Biological Activity

The biological activity of 10-Methyl-9-(phenoxycarbonyl)-acridinium is largely attributed to its chemiluminescent properties. Key applications include:

- Immunoassays: Used in enzyme-linked immunosorbent assays (ELISAs) for detecting antigens and antibodies.

- Biochemical Assays: Acts as a label in assays for enzymes and hormones.

- Environmental Monitoring: Employed in detecting biologically relevant entities.

Chemiluminescent Properties

Research indicates that the chemiluminescent efficiency of this compound can be influenced by substituents on the phenoxy group. A study demonstrated that electron-withdrawing groups enhance stability and chemiluminescence under various conditions.

| Substituent | Stability at Room Temperature | Chemiluminescent Efficiency |

|---|---|---|

| No Substituent | Moderate | Low |

| 2-Chloro | High | Moderate |

| 2,6-Difluoro | Very High | High |

Synthesis and Characterization

The synthesis involves the reaction of 10-methylacridone with phenyl chloroformate followed by trifluoromethanesulfonic acid. Characterization techniques such as NMR and X-ray crystallography have confirmed the structure and stability of the synthesized compound.

Pharmacokinetics

The pharmacokinetic profile of 10-Methyl-9-(phenoxycarbonyl)-acridinium suggests rapid conversion to its fluorescent form upon oxidation. The compound's behavior in biological systems indicates a potential for use in real-time monitoring applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 10-methyl-9-(phenoxycarbonyl)-acridinium trifluoromethanesulfonate derivatives?

- Methodology :

- Step 1 : Esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid and excess thionyl chloride) with substituted phenols (e.g., 4-chlorophenol, 3-fluorophenol) in anhydrous dichloromethane using N,N-diethylamine and N,N-dimethyl-4-pyridinamine as catalysts .

- Step 2 : Quaternization of the esterified product with methyl trifluoromethanesulfonate in dichloromethane .

- Step 3 : Purification via chromatography (SiO₂, cyclohexane/ethyl acetate) and recrystallization from ethanol .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. How does the substituent on the phenyl ring influence chemiluminescence quantum yield?

- Mechanistic Insight : Substituents alter electronic and steric effects, impacting nucleophilic substitution by OOH⁻/OH⁻ during oxidation. Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at C9, accelerating reaction with H₂O₂ .

- Experimental Design :

- Synthesize derivatives with substituents varying in electronic/steric properties (e.g., alkyl, halogen, methoxy).

- Measure chemiluminescence decay kinetics and quantum yields in aqueous alkaline media using a luminometer .

- Example Data :

| Substituent | Quantum Yield (Φ) | Hydrolysis Resistance |

|---|---|---|

| 4-Cl | 0.15 | High |

| 3-F | 0.12 | Moderate |

| 2-iPr | 0.08 | Low |

| Source: |

Q. What analytical techniques are critical for characterizing these compounds?

- Structural Confirmation :

- X-ray crystallography for bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O/F) .

- HRMS (ESI+) for molecular ion verification .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) .

- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns .

Advanced Research Questions

Q. How can data discrepancies in dihedral angles between substituted derivatives be resolved?

- Root Cause : Substituents influence steric hindrance and π-π interactions. For example:

- 3-F substituent : Dihedral angle between acridine and phenyl rings = 15.1° .

- 4-Cl substituent : Near-parallel rings (1.0°) due to reduced steric clash .

- Resolution Strategy :

- Perform DFT calculations to compare theoretical vs. experimental geometries .

- Use temperature-dependent crystallography to assess lattice dynamics .

Q. What experimental factors control the competition between chemiluminescence and hydrolysis pathways?

- Critical Variables :

- pH : Alkaline conditions (pH > 10) favor nucleophilic attack by OOH⁻ over OH⁻ .

- Solvent Polarity : Aqueous media accelerate hydrolysis; mixed solvents (e.g., ethanol/water) stabilize intermediates .

- Methodology :

- Conduct kinetic studies under varying pH (8–12) and solvent compositions.

- Use stopped-flow spectroscopy to monitor intermediate formation (e.g., dioxetane) .

Q. How can computational methods guide the design of derivatives with higher quantum yields?

- Approach :

- PM3-COSMO Simulations : Predict thermodynamic parameters (ΔG‡) for key steps (e.g., dioxetane decomposition) .

- DFT Studies : Identify transition states and substituent effects on reaction barriers .

- Case Study : Substituents with lower steric bulk (e.g., -F vs. -iPr) reduce activation energy for light-emitting steps .

Data Contradiction Analysis

Q. Why do some derivatives exhibit unexpected chemiluminescence despite low hydrolysis resistance?

- Hypothesis : Hydrolysis generates transient intermediates (e.g., acridinium carboxylates) that react with residual H₂O₂, producing secondary chemiluminescence .

- Validation :

- LC-MS/MS : Detect hydrolyzed intermediates during reaction.

- Time-resolved luminescence : Correlate emission peaks with intermediate lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.